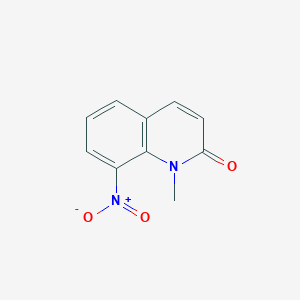

1-Methyl-8-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-9(13)6-5-7-3-2-4-8(10(7)11)12(14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPWKKBFNVYJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 8 Nitroquinolin 2 1h One and Its Derivatives

Nitration Strategies for Quinolin-2(1H)-one Scaffolds

The introduction of a nitro group onto the quinolin-2(1H)-one framework is a critical step in the synthesis of the target compound. The position of nitration is influenced by the reaction conditions and the existing substituents on the quinoline (B57606) ring.

Regioselective Nitration Processes

The nitration of 1-methylquinolin-2(1H)-one (MeQone) can yield various products depending on the temperature and nitrating agent used. nih.gov Treatment with fuming nitric acid leads to the formation of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.gov However, by carefully controlling the reaction temperature, it is possible to achieve selective nitration. At lower temperatures (around 50 °C), 1-methyl-6-nitro-2-quinolone is the main product. nih.gov Intermediate temperatures can produce dinitrated products such as 1-methyl-3,6-dinitro-2-quinolone and 1-methyl-6,8-dinitro-2-quinolone. nih.gov

The electron-donating nature of the ring nitrogen at the 1-position activates the 3-, 6-, and 8-positions for electrophilic attack. nih.gov However, the presence of other substituents can direct the nitration to different positions. For instance, if the 6-position is blocked by a fluoro group, nitration predominantly occurs at the 7-position. nih.gov In the case of quinoline itself, nitration under acidic conditions (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, as the reaction proceeds on the protonated quinolinium ion. stackexchange.com

Table 1: Regioselective Nitration of 1-Methylquinolin-2(1H)-one

| Nitrating Agent | Temperature | Major Product(s) | Yield | Reference |

| Fuming Nitric Acid | Not specified | 1-Methyl-3,6,8-trinitro-2-quinolone | 90% | nih.gov |

| 15 M Nitric Acid | Not specified | 1-Methyl-3,6,8-trinitro-2-quinolone | Lower yield | nih.gov |

| Not specified | 50 °C | 1-Methyl-6-nitro-2-quinolone | Good yield | nih.gov |

| Not specified | Medium temperature | 1-Methyl-3,6-dinitro-2-quinolone, 1-Methyl-6,8-dinitro-2-quinolone | - | nih.gov |

Synthesis via Nitration of 2-Chloroquinoline (B121035) Precursors

An alternative route to nitro-substituted quinolinones involves the nitration of 2-chloroquinoline precursors. The subsequent conversion of the chloro group to a carbonyl group yields the desired quinolin-2(1H)-one. For example, the reaction of o-chloroaniline with crotonaldehyde (B89634) can produce 2-methyl-8-chloroquinoline. google.com However, the subsequent amination of 2-methyl-8-chloroquinoline to produce 2-methyl-8-aminoquinoline is challenging. google.com A more viable approach involves the synthesis of 8-nitro-2-quinolone derivatives through the cyclization of appropriately substituted precursors.

N-Methylation Approaches to the Quinolin-2(1H)-one Core

The introduction of a methyl group at the N1 position of the quinolin-2(1H)-one ring is a key step in forming the target compound. This is typically achieved through alkylation reactions. The chemoselective methylation of 2-quinolone (carbostyril) can be accomplished using reagents like chloromethyldimethylsilyl chloride. nih.gov Another method involves a one-pot reaction starting from quinoline, where methylation with dimethyl sulfate (B86663) is followed by oxidation with potassium ferricyanide(III) under alkaline conditions to yield 1-methylquinolin-2(1H)-one. nih.gov

Alkylation of quinolin-2(1H)-one and its derivatives can sometimes lead to a mixture of N- and O-alkylated products. researchgate.net The ratio of these products can be influenced by steric effects. For instance, alkylation of 8-substituted quinolin-2(1H)-ones, such as 8-methoxy-, 8-benzyloxy-, and 8-chloro-quinolin-2(1H)-ones, with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions, has been shown to yield exclusively O-alkylated products. researchgate.net In contrast, similar alkylation of quinolin-2(1H)-one without a substituent at the 8-position gives the N-alkylated product as the major component. researchgate.net

Cyclo-condensation Reactions in 8-Nitroquinolin-2(1H)-one Synthesis

Cyclo-condensation reactions provide a powerful method for constructing the quinolin-2(1H)-one ring system with a pre-installed nitro group. One such approach involves the condensation of nitroacetate (B1208598) with o-formylaniline to produce 3-nitro-2-quinolone. nih.gov Another strategy utilizes the ring transformation of nitrated isatoic anhydrides with dimethyl malonate, which is accompanied by decarboxylation to afford MeQones with a nitro group on the benzene (B151609) ring. nih.gov

Derivatization through Halogenation of the Quinolin-2(1H)-one Ring

Further functionalization of the 1-methyl-8-nitroquinolin-2(1H)-one scaffold can be achieved through halogenation, which introduces reactive handles for subsequent chemical modifications.

Selective Halogenation at Position 3

The C3-position of the quinolin-2(1H)-one nucleus is a common site for derivatization. For instance, 3-bromoquinolin-2(1H)-ones can be synthesized and subsequently used in palladium-catalyzed C-H functionalization reactions with various azoles to introduce diverse heterocyclic moieties at this position. nih.gov This highlights the utility of halogenated intermediates in building more complex molecular architectures.

Halogenation at Position 6

The introduction of a halogen atom, typically bromine or chlorine, onto the quinolinone core is a critical step for enabling further functionalization through cross-coupling reactions. While specific literature on the direct 6-halogenation of 1-methyl-8-nitroquinolin-2(1H)-one is not prevalent, established methods for halogenating related quinolinone systems can be applied. Electrophilic aromatic substitution using common halogenating agents is the standard approach.

For instance, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) in a suitable solvent such as acetic acid or dimethylformamide (DMF). Similarly, bromination is readily accomplished with N-bromosuccinimide (NBS). The reaction conditions are typically mild, though the reactivity of the quinolinone ring is influenced by the existing substituents. The electron-withdrawing nature of the nitro group at the C8-position and the carbonyl group at the C2-position deactivates the aromatic system, potentially requiring slightly more forcing conditions compared to electron-rich substrates. The directing effects of the substituents generally favor substitution at the C6-position.

A representative transformation would involve reacting 1-methyl-8-nitroquinolin-2(1H)-one with the chosen halogenating agent in an appropriate solvent until consumption of the starting material, followed by standard aqueous work-up and purification to yield the 6-halo-1-methyl-8-nitroquinolin-2(1H)-one derivative.

Reduction of the Nitro Group to Amino Functionality

The conversion of the 8-nitro group to an 8-amino group is a fundamental transformation that yields 8-amino-1-methylquinolin-2(1H)-one derivatives. This amino functionality is a key handle for subsequent synthetic manipulations, including diazotization and amide bond formation. A variety of well-established methods for the reduction of aromatic nitro compounds are effective for this purpose. wikipedia.org

Commonly employed methods include catalytic hydrogenation and reduction with metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere provides a clean and efficient route to the amine. wikipedia.org Alternatively, the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) is a classic and reliable method. masterorganicchemistry.com A particularly mild and effective reagent for this transformation in nitroquinoline systems is tin(II) chloride (SnCl₂), which can achieve high yields without harsh conditions. nih.gov The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. organic-chemistry.org

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Solvent | Notes |

|---|---|---|---|

| Fe / HCl | Heating | Water/Ethanol | Classical, cost-effective method. |

| SnCl₂ · 2H₂O | Room Temp. or Heating | Ethanol/Ethyl Acetate | Mild conditions, good for sensitive substrates. nih.gov |

| H₂ / Pd-C | Room Temp., 1-4 atm H₂ | Methanol/Ethanol | Clean reaction, high yield, catalyst can be pyrophoric. |

| Na₂S₂O₄ | Room Temp. or Heating | Water/Methanol | Sodium hydrosulfite is a mild reducing agent. |

| Zn / NH₄Cl | Room Temp. | Water/Ethanol | Reduction under neutral conditions. wikipedia.org |

Cross-Coupling Reactions for Advanced Derivative Synthesis

The halogenated aminoquinolinone derivatives serve as excellent precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira and Suzuki-Miyaura reactions are powerful tools in this context for synthesizing complex derivatives with extended conjugation.

Applications of Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For the synthesis of advanced derivatives, a 6-halo-8-amino-1-methylquinolin-2(1H)-one can be coupled with a variety of terminal alkynes. This introduces an alkynyl substituent at the C6-position, significantly extending the electronic conjugation of the molecule.

The reaction is versatile and tolerates a wide range of functional groups on the alkyne coupling partner, allowing for the introduction of aryl, silyl, alkyl, and other moieties. Copper-free Sonogashira protocols have also been developed to circumvent issues related to copper toxicity or unwanted side reactions. nih.gov The mild reaction conditions make it a favored method in the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.org

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the catalytic cycle. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via copper acetylide formation. organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the generated HX. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants. |

| Substrates | 6-Iodo/Bromo-8-aminoquinolin-2-one, Terminal Alkyne | Coupling partners. |

Applications of Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura coupling reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.com It is widely used to generate biaryl, aryl-vinyl, or alkyl-aryl structures. nih.gov

In the context of 1-methyl-8-nitroquinolin-2(1H)-one derivatives, a 6-halo-8-amino-1-methylquinolin-2(1H)-one can be coupled with various aryl or heteroaryl boronic acids. This reaction facilitates the synthesis of 6-aryl derivatives, which are of interest for their potential biological activities and material properties. The reaction is known for its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. studfile.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. rsc.org

Table 3: Typical Conditions for Suzuki–Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Primary catalyst for the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the catalytic cycle. libretexts.org |

| Solvent | Dioxane/Water, Toluene/Water, DMF | A protic solvent is often required. |

| Substrates | 6-Iodo/Bromo-8-aminoquinolin-2-one, Arylboronic Acid | Coupling partners. |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 8 Nitroquinolin 2 1h One

Conformational and Electronic Effects of the 8-Nitro Group

The presence of a nitro group at the 8-position of the 1-methylquinolin-2(1H)-one core introduces significant steric and electronic perturbations that are fundamental to its reactivity.

Steric Repulsion and Resulting Framework Distortion

A defining characteristic of 1-methyl-8-nitroquinolin-2(1H)-one and its derivatives, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), is the pronounced steric repulsion between the 1-methyl group and the 8-nitro group. nih.gov This steric clash forces the quinolone ring to distort, disrupting the coplanarity between the pyridone and benzene (B151609) rings. nih.gov X-ray analysis of TNQ reveals that the 8-nitro group is twisted out of the plane of the quinolone ring by approximately 55.8°. nih.gov This distortion is a key factor in the enhanced reactivity of the molecule, as it prevents effective π-orbital overlap and diminishes the aromatic character of the pyridone moiety. nih.gov

In contrast, compounds lacking the 8-nitro group, like 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), maintain a nearly coplanar structure between the benzene and pyridone rings and exhibit significantly lower reactivity. nih.gov

Emergence of Nitroalkene Character in the Pyridone Moiety

The framework distortion induced by the 8-nitro group has profound electronic consequences. The loss of aromaticity in the pyridone ring causes it to behave more like an activated nitroalkene. nih.gov This shift in electronic character is a primary reason for the exceptionally high reactivity of compounds like TNQ. nih.gov The pyridone moiety, stripped of its aromatic stability, becomes highly susceptible to reactions typical of electron-deficient alkenes, such as nucleophilic additions and cycloadditions. nih.govnih.gov

Nucleophilic Substitution Reactions

The activated nature of the 1-methyl-8-nitroquinolin-2(1H)-one framework facilitates various nucleophilic substitution reactions, often proceeding through unconventional pathways.

Regioselective Cine-Substitution Pathways

A remarkable feature of the reactivity of 1-methyl-3,6,8-trinitroquinolone (TNQ) is its propensity to undergo cine-substitution. nih.govmdpi.com In these reactions, a nucleophile attacks the 4-position of the quinolone ring, leading to the elimination of the nitro group at the adjacent 3-position. mdpi.com This process allows for the regioselective introduction of a wide range of substituents at the C4-position. nih.gov

This reactivity is in stark contrast to 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), which does not undergo such reactions under similar conditions. nih.govmdpi.com The cine-substitution is initiated by the nucleophilic attack at the electron-deficient 4-position, followed by proton transfer and subsequent elimination of nitrous acid to afford the 4-substituted 6,8-dinitro-1-methyl-2-quinolone product. nih.gov A variety of nucleophiles, including amines, 1,3-dicarbonyl compounds, enamines, ketones, and nitroalkanes, have been successfully employed in these C-C and C-N bond-forming reactions. mdpi.com

Table 1: Examples of Cine-Substitution Reactions of TNQ with 1,3-Dicarbonyl Compounds nih.gov

| R1 | R2 | Yield (%) |

|---|---|---|

| Me | Me | 88 |

| -(CH2)3- | 68 | |

| Me | OEt | 93 |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.orgsioc-journal.cn This reaction typically involves the use of a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org The general mechanism proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group. nih.gov

While the direct application of VNS to 1-methyl-8-nitroquinolin-2(1H)-one is not extensively detailed in the provided search results, the principles of VNS are highly relevant to nitro-activated systems. organic-chemistry.orgacs.org The reaction allows for the introduction of alkyl, amino, and other functional groups ortho and para to the activating nitro group. organic-chemistry.org The orientation of the substitution is influenced by the structure of the nitroarene, the nature of the nucleophile, and the reaction conditions. sioc-journal.cn For instance, in substituted nitroarenes, the substitution generally occurs ortho and para to the nitro group. organic-chemistry.org

Cycloaddition Reactions of the 1-Methyl-8-nitroquinolin-2(1H)-one Framework

The nitroalkene character of the pyridone ring in 1-methyl-3,6,8-trinitroquinolone (TNQ) makes it an excellent dienophile for cycloaddition reactions. nih.gov It readily participates in Diels-Alder reactions with electron-rich dienes and alkenes under mild conditions. nih.gov This reactivity allows for the construction of new fused ring systems onto the quinolone core, providing a pathway to complex polycyclic MeQone derivatives. nih.govmdpi.com

For example, 5-nitro-2-pyridones, which share the electron-deficient character, undergo regioselective Diels-Alder cycloaddition with 2,3-dimethyl-1,3-butadiene (B165502) to form quinolones. nih.gov This highlights the general utility of the nitro-activated pyridone moiety as a building block in cycloaddition chemistry.

Structure Activity Relationship Sar Studies of 1 Methyl 8 Nitroquinolin 2 1h One Derivatives

Positional and Substituent Effects on Biological Activity

The specific position and chemical nature of substituents on the quinolin-2(1H)-one scaffold are primary determinants of the molecule's biological profile. Modifications at positions 3, 4, and 6 have been extensively studied to understand their impact on activity.

Modifications at the C-3 position of the 8-nitroquinolin-2(1H)-one scaffold have been a key focus of pharmacomodulation studies. The introduction of various moieties at this position significantly impacts the compound's biological selectivity and potency.

In a study focused on antikinetoplastid agents, a series of 3-substituted 8-nitroquinolin-2(1H)-one derivatives were synthesized via Suzuki-Miyaura cross-coupling reactions. researchgate.net This research revealed that introducing a para-carboxyphenyl group at position 3 resulted in a selective antitrypanosomal hit molecule, 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one. researchgate.net This highlights the importance of aryl substituents at this position for directing biological activity.

Further research into anticancer agents has explored the addition of complex heteroaryl groups, such as purines, at the C-3 position of the broader quinolin-2(1H)-one framework. nih.gov These studies, aimed at developing Hsp90 inhibitors, demonstrated that 3-heteroaryl-quinolin-2(1H)-one derivatives showed promising cytotoxic effects against cancer cell lines. nih.gov Although not specific to the 1-methyl-8-nitro variant, these findings suggest that large, aromatic systems at C-3 can confer significant biological activity. nih.gov

| Compound/Derivative | Substituent at Position 3 | Observed Biological Activity |

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | para-carboxyphenyl | Selective antitrypanosomal activity. researchgate.net |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Purine and other heteroaryl motifs | Cytotoxic effects against cancer cell lines (Hsp90 inhibition). nih.gov |

Position C-4 is a crucial site for functionalization that influences the molecule's reactivity and biological interactions. The presence of the 8-nitro group can sterically activate the quinolone ring, favoring substitutions at the C-4 position. nih.gov For instance, 1-methyl-3,6,8-trinitro-2-quinolone readily undergoes cine-substitution, where a nucleophile attacks the C-4 position, leading to the elimination of the nitro group at the adjacent C-3 position. nih.gov

In the context of anticancer activity, the introduction of a triazole ring at the C-4 position has yielded potent derivatives. nih.gov A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated significant antiproliferative activity against several cancer cell lines, with some compounds showing GI₅₀ values in the nanomolar range. nih.gov Specifically, derivatives with a diphenyl-substituted triazole moiety were among the most potent, suggesting that bulky aromatic groups at this position are favorable for cytotoxicity. nih.gov These compounds were also identified as multi-target inhibitors of key cancer-related kinases like EGFR and BRAFV600E. nih.gov

| Derivative Class | Substituent at Position 4 | Observed Biological Activity |

| 4-Substituted 1-methyl-6,8-dinitro-2-quinolones | Various nucleophiles | Formed via cine-substitution of a related trinitro-quinolone. nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | 1,2,3-Triazol-1-yl moiety (with acetyl or diphenyl substituents) | Potent antiproliferative activity (GI₅₀ = 22-31 nM); inhibition of EGFR and BRAFV600E. nih.gov |

The C-6 position, located on the benzene (B151609) portion of the quinolinone ring, is another key site where substitutions can modulate biological effects. The introduction of a halogen atom, such as bromine, at this position has been explored in the synthesis of antikinetoplastid agents. researchgate.net The reaction of 8-nitroquinolin-2(1H)-one with bromine can yield both 6-bromo and 3,6-dibromo derivatives, indicating the accessibility of this position for electrophilic substitution. researchgate.net

In broader studies of quinoline (B57606) derivatives, a fluorine atom at position 6 has been associated with significantly enhanced antibacterial activity. slideshare.net For other quinolinone-based compounds, substitutions at the C-6 position have been shown to positively influence activities related to the inhibition of oxygen evolution in photosynthesis. mdpi.com Furthermore, in a series of pyrano[3,2-h]quinolones, 6-chloro analogues were found to be the most active against cancer cell lines. nih.gov These findings collectively underscore the importance of C-6 substitutions, particularly with halogens, for enhancing the biological potency of the quinoline scaffold.

The introduction of aryl and heteroaryl groups is a common strategy to enhance the biological activity of the quinolinone core, primarily through increased planarity and extended conjugation, which can modify interactions with biological targets like DNA or proteins. nih.gov

As noted, attaching aryl groups at position 3 has led to derivatives with selective antitrypanosomal activity. researchgate.net The addition of more complex heteroaryl systems, like purines, at the same position can produce compounds with potent anticancer effects. nih.gov At position 4, linking a substituted triazole ring, which is a five-membered aromatic heterocycle, resulted in highly effective antiproliferative agents. nih.gov The nature of the substituents on these appended aryl rings also plays a role; for example, diphenyl-substituted triazoles at C-4 showed greater potency than those with acetyl groups. nih.gov

While specific examples involving alkynyl groups on the 1-Methyl-8-nitroquinolin-2(1H)-one scaffold are not detailed in the provided context, the general principles of SAR suggest they would significantly alter the molecule's steric and electronic profile, likely impacting its biological activity.

Electrochemical Properties and Their Correlation with Biological Efficacy

The biological activity of many nitroaromatic compounds, including 1-Methyl-8-nitroquinolin-2(1H)-one derivatives, is intrinsically linked to their electrochemical properties. nih.govscielo.br The nitro group is a key electrophore that can be bio-reduced within cells, a process central to both the therapeutic action and potential toxicity of these molecules. scielo.brnih.gov

The reduction potential (Ered), a measure of a molecule's tendency to accept electrons, is a critical parameter for predicting the biological efficacy of 8-nitroquinolin-2(1H)-one derivatives, particularly as antikinetoplastid agents. researchgate.netnih.govdundee.ac.uk The activity of these compounds often relies on their bioactivation by nitroreductase (NTR) enzymes present in the target parasites. nih.govdundee.ac.uk

A comprehensive study involving a series of 31 derivatives of 8-nitroquinolin-2(1H)-one measured their reduction potentials by cyclic voltammetry and tested their activity against Leishmania infantum and Trypanosoma brucei brucei. nih.govdundee.ac.uk The research established a clear structure-activity relationship for antileishmanial activity:

Intramolecular Hydrogen Bond: An intramolecular hydrogen bond between the lactam function (N-H) and the C-8 nitro group is crucial. This interaction, confirmed by X-ray diffraction, significantly raises the redox potential by approximately +0.3 V compared to 8-nitroquinoline, making the molecule a better substrate for NTRs. nih.govdundee.ac.uk

Redox Potential Threshold: A distinct correlation was found between the reduction potential and antileishmanial efficacy. Only derivatives with a reduction potential above -0.6 V displayed activity against L. infantum. researchgate.netnih.govdundee.ac.uk This finding allowed for the rational design of new derivatives with tailored redox properties to achieve biological activity. nih.govdundee.ac.uk

Interestingly, this direct relationship between reduction potential and activity was not observed for T. b. brucei, suggesting that other factors or different enzyme specificities are involved in that organism. nih.govdundee.ac.uk The study identified one compound (compound 22) as a promising hit with a reduction potential of -0.56 V, good antileishmanial and antitrypanosomal activity, and low cytotoxicity. researchgate.netnih.gov

| Compound Series | Key Electrochemical Feature | Correlation with Biological Efficacy |

| 8-Nitroquinolin-2(1H)-one Derivatives | Reduction Potential (Ered) | Activity against L. infantum observed only when Ered > -0.6 V. nih.govdundee.ac.uk |

| 8-Nitroquinolin-2(1H)-one | Intramolecular H-bond between lactam and nitro group | Shifts redox potential by +0.3 V, facilitating bioactivation. nih.govdundee.ac.uk |

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | Ered = -0.56 V | Active against T. brucei. researchgate.net |

Role of Intramolecular Hydrogen Bonding in Modulating Redox Potential

The electrochemical properties of 1-Methyl-8-nitroquinolin-2(1H)-one and its derivatives are significantly influenced by their structural and electronic characteristics. Among these, the presence of an intramolecular hydrogen bond plays a critical role in modulating the redox potential of these compounds. This non-covalent interaction, typically occurring between a hydrogen donor and an acceptor within the same molecule, can stabilize certain electronic states and thereby alter the energy required for reduction or oxidation.

In the case of 8-nitroquinolin-2(1H)-one derivatives, a key intramolecular hydrogen bond can form between the N-H of the lactam ring and an oxygen atom of the nitro group at the 8-position. nih.gov This interaction is crucial in defining the molecule's electrochemical behavior. The formation of this hydrogen bond leads to a significant positive shift in the reduction potential. nih.gov For instance, studies have demonstrated that the presence of this bond in the 8-nitroquinolin-2(1H)-one scaffold results in a redox potential shift of approximately +0.3 V when compared to 8-nitroquinoline, which lacks the lactam function and thus the hydrogen bond. nih.gov

This phenomenon is not unique to this specific class of compounds. Research on other quinone derivatives, such as hydroxy-quinones, has similarly shown that intramolecular hydrogen bonds contribute significantly to the stabilization of the reduced species, like the semiquinone radical anion. scielo.org.mxresearchgate.net This stabilization makes the reduction process more energetically favorable, resulting in a less negative or more positive reduction potential. scielo.org.mxnih.gov The energy required to electrochemically reduce these compounds is directly related to the stability conferred by these intramolecular hydrogen bonds. scielo.org.mx

In the context of structure-activity relationship (SAR) studies, particularly for developing new therapeutic agents, modulating the redox potential is a key strategy. For 8-nitroquinolin-2(1H)-one derivatives designed as potential antikinetoplastid agents, a clear correlation has been established between their redox potential and biological activity. Through the synthesis and electrochemical analysis of a series of these compounds, researchers have been able to map this relationship. nih.gov

Computational chemistry, in conjunction with experimental techniques like cyclic voltammetry, has been instrumental in designing derivatives with a wide spectrum of redox potentials, ranging from -1.1 V to -0.45 V. nih.gov This has allowed for a systematic investigation of how the redox properties, governed in part by the intramolecular hydrogen bond, affect the desired biological outcome. For example, it was found that only substrates with a redox potential above -0.6 V exhibited activity against Leishmania infantum. nih.gov This highlights the predictive power of understanding the relationship between molecular structure, intramolecular interactions, and electrochemical characteristics.

The steric environment around the hydrogen bond can also play a role. For instance, the presence of a methyl group at the 1-position (as in 1-Methyl-8-nitroquinolin-2(1H)-one) can cause steric repulsion with the nitro group at the 8-position. nih.gov This steric strain can distort the planarity of the quinolone ring system, which may, in turn, affect the geometry and strength of the intramolecular hydrogen bond and thus fine-tune the redox potential. nih.gov

The following table summarizes the redox potentials of selected quinoline derivatives, illustrating the effect of the intramolecular hydrogen bond.

| Compound Name | Structure | Presence of Intramolecular H-Bond | Redox Potential (V) |

| 8-Nitroquinoline | 8-Nitroquinoline | No | More Negative |

| 8-Nitroquinolin-2(1H)-one | 8-Nitroquinolin-2(1H)-one | Yes (between lactam N-H and NO2) | ~+0.3 V shift vs. 8-Nitroquinoline nih.gov |

| Substituted 8-Nitroquinolin-2(1H)-ones | Substituted 8-Nitroquinolin-2(1H)-ones | Yes | Ranging from -1.1 to -0.45 nih.gov |

Computational and Spectroscopic Characterization of 1 Methyl 8 Nitroquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue for predicting and understanding the molecular properties of compounds from first principles. These computational methods allow for the detailed investigation of molecular geometry, electronic structure, and various electron density-based descriptors.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. arxiv.orgnih.gov For 1-Methyl-8-nitroquinolin-2(1H)-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional conformation. nih.gov

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, the C-N bond of the nitro group and the N-C bond of the methyl group would be of particular interest, as would the geometry of the pyridone ring.

Table 1: Predicted Geometric Parameters for 1-Methyl-8-nitroquinolin-2(1H)-one from DFT Calculations

| Parameter | Predicted Value |

| C8-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond lengths | ~1.22 Å |

| N1-C (methyl) bond length | ~1.46 Å |

| C2=O bond length | ~1.23 Å |

| Dihedral Angle (C7-C8-N-O) | Expected to be significantly non-zero |

Note: These are hypothetical values based on typical DFT results for similar compounds and are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.orgresearchgate.net A smaller gap generally implies higher reactivity.

For 1-Methyl-8-nitroquinolin-2(1H)-one, the HOMO is expected to be localized primarily on the electron-rich quinolone ring system, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The presence of the nitro group is known to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap. acs.org This smaller energy gap would suggest that the molecule is relatively reactive and susceptible to electronic transitions. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 1-Methyl-8-nitroquinolin-2(1H)-one

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

Note: These are hypothetical values based on typical DFT results for nitroaromatic compounds and are for illustrative purposes.

Advanced Electron Density Analyses (e.g., Reduced Density Gradient, Electron Localization Function)

To gain deeper insights into the bonding and non-covalent interactions within 1-Methyl-8-nitroquinolin-2(1H)-one, advanced electron density analyses such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF) can be employed.

The Reduced Density Gradient (RDG) is a tool used to visualize and characterize non-covalent interactions. chemrxiv.orgchemrxiv.org A plot of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this molecule, an RDG analysis would be particularly insightful in visualizing the steric clash between the 1-methyl and 8-nitro groups.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.orgcdnsciencepub.com It is a powerful method for mapping electron pair localization in a chemically intuitive way, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of 1-Methyl-8-nitroquinolin-2(1H)-one would delineate the C-C, C-N, C-H, N-O, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. This would offer a "faithful visualization" of the molecule's electronic structure. wikipedia.org

Spectroscopic Investigations

Spectroscopic techniques provide experimental data that can be correlated with the theoretical findings from quantum chemical calculations, offering a comprehensive characterization of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. rsc.org The experimental spectra can be compared with theoretical spectra generated from DFT frequency calculations to make definitive assignments of the observed vibrational bands. nih.gov

For 1-Methyl-8-nitroquinolin-2(1H)-one, the vibrational spectra would be characterized by several key features:

C=O Stretching: A strong band in the FT-IR spectrum, typically in the range of 1650-1700 cm⁻¹, corresponding to the carbonyl group of the quinolone ring.

NO₂ Stretching: Two characteristic strong bands in the FT-IR spectrum, corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Aromatic C=C and C-N Stretching: A series of bands in both FT-IR and FT-Raman spectra in the 1400-1600 cm⁻¹ region, characteristic of the quinolone ring system.

C-H Stretching: Bands corresponding to the aromatic and methyl C-H stretches, typically found in the 2800-3100 cm⁻¹ region.

Table 3: Predicted and Characteristic Vibrational Frequencies (cm⁻¹) for 1-Methyl-8-nitroquinolin-2(1H)-one

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 | 3085 |

| Methyl C-H Stretch | 2950 | 2955 |

| C=O Stretch | 1680 | 1675 |

| NO₂ Asymmetric Stretch | 1540 | 1535 |

| Aromatic C=C Stretch | 1590 | 1595 |

| NO₂ Symmetric Stretch | 1350 | 1355 |

Note: These are hypothetical values based on typical experimental and calculated data for similar compounds and are for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 1-Methyl-8-nitroquinolin-2(1H)-one would show distinct signals for the protons of the quinolone ring and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating effect of the nitrogen atom within the ring system. The N-methyl protons would appear as a singlet, likely in the range of 3.5-4.0 ppm. Due to the steric compression from the 8-nitro group, this N-methyl signal might be shifted downfield compared to 1-methyl-2-quinolone (B133747) derivatives without an 8-substituent. tandfonline.com

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbonyl carbon (C2) would be significantly deshielded, appearing at a high chemical shift (e.g., >160 ppm). The carbon atom attached to the nitro group (C8) would also be deshielded. The chemical shift of the N-methyl carbon would also be observable. In related 1-methyl-2-quinolone derivatives, the presence of an 8-methyl substituent causes a downfield shift of the N-methyl carbon signal, and a similar effect might be anticipated from the 8-nitro group. tandfonline.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-8-nitroquinolin-2(1H)-one

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-CH₃) | ~3.8 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (N-CH₃) | ~30 |

| ¹³C (Aromatic) | 115 - 150 |

| ¹³C (C=O) | ~162 |

Note: These are hypothetical values based on typical experimental data for 1-methyl-2-quinolone and nitroquinoline derivatives and are for illustrative purposes.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectroscopic data, which details the absorption of ultraviolet and visible light by 1-Methyl-8-nitroquinolin-2(1H)-one, is not prominently available in the reviewed scientific literature. While studies on related nitroquinoline derivatives have been conducted, specific λmax values for 1-Methyl-8-nitroquinolin-2(1H)-one are not specified in the search results.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Direct single-crystal X-ray diffraction analysis for 1-Methyl-8-nitroquinolin-2(1H)-one has not been detailed in the available literature. However, significant structural insights can be inferred from computational and X-ray studies of the closely related compound, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov

Research on TNQ reveals a critical structural feature directly relevant to 1-Methyl-8-nitroquinolin-2(1H)-one: the pronounced steric repulsion between the methyl group at the N1-position and the nitro group at the C8-position. nih.gov This steric hindrance forces a significant distortion in the quinolone ring system. In the case of TNQ, the 8-nitro group is twisted out of coplanarity with the quinolone ring. nih.gov Molecular orbital calculations indicated a rotation of 67.7°, while X-ray analysis confirmed this with a measured torsion angle of 55.8°. nih.gov This loss of planarity prevents effective π-orbital overlap, indicating that the framework is activated sterically more than electronically. nih.gov

Given the shared 1-methyl and 8-nitro substitution pattern, a similar distortion is expected in the solid-state structure of 1-Methyl-8-nitroquinolin-2(1H)-one. The pyridone moiety of the quinolone is likely not coplanar with the benzene (B151609) ring, a feature that profoundly influences its chemical reactivity and intermolecular interactions.

Table 1: Key Structural Features Inferred for 1-Methyl-8-nitroquinolin-2(1H)-one

| Structural Feature | Observation in Analogue (TNQ) | Implication for 1-Methyl-8-nitroquinolin-2(1H)-one |

|---|---|---|

| Steric Interaction | Strong repulsion between N1-methyl and C8-nitro groups. nih.gov | Presence of significant steric strain. |

| Planarity | The 8-nitro group is not coplanar with the quinolone ring. The pyridone and benzene rings are not coplanar. nih.gov | The quinolone framework is expected to be distorted and non-planar. |

| Torsion Angle (C7-C8-N-O) | The 8-NO2 group in the analogue is turned through 55.8°. nih.gov | A significant torsion angle is anticipated, reducing conjugation of the nitro group with the aromatic system. |

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies reported in the surveyed literature that utilize 1-Methyl-8-nitroquinolin-2(1H)-one as a ligand. While computational docking analyses have been performed on a variety of other quinoline (B57606) and quinolone derivatives to investigate their potential as inhibitors for targets like P-glycoprotein, SARS-CoV-2 proteins, and various enzymes, the binding affinity and interaction modes of 1-Methyl-8-nitroquinolin-2(1H)-one with any specific biological target remain uninvestigated in the available research. researchgate.netbldpharm.comnih.govacs.org Therefore, data on its binding energy, key interacting residues, or potential biological targets cannot be provided at this time.

Future Research Trajectories for 1 Methyl 8 Nitroquinolin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) and quinolinone derivatives has historically relied on classical methods that often involve harsh conditions, hazardous reagents, and low atom economy. nih.gov Future research must prioritize the development of green and sustainable synthetic pathways to 1-Methyl-8-nitroquinolin-2(1H)-one.

Current synthetic strategies for related structures often involve the nitration of a pre-formed quinolinone or the cyclization of a nitro-substituted aniline (B41778) precursor. brieflands.comnih.gov These methods frequently employ strong acids and high temperatures. nih.gov A forward-looking approach would adapt modern synthetic protocols to mitigate these environmental and economic drawbacks. Promising areas include the use of nanocatalysts, which offer high efficiency and recyclability, and microwave-assisted organic synthesis to reduce reaction times and energy consumption. mdpi.comacs.org Furthermore, the application of photocatalysis and the use of benign catalysts like formic acid represent viable green alternatives. mdpi.comijpsjournal.com

A comparative analysis of classical versus potential sustainable methodologies is presented below.

Table 1: Comparison of Synthetic Approaches for Quinolinone Scaffolds

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Future Sustainable Methods |

|---|---|---|

| Catalysts | Strong acids (H₂SO₄), stoichiometric reagents. nih.gov | Recyclable nanocatalysts, organocatalysts (e.g., formic acid), photocatalysts. mdpi.comacs.orgijpsjournal.com |

| Solvents | Often hazardous organic solvents. nih.gov | Green solvents (e.g., water, ethanol), solvent-free conditions. mdpi.com |

| Energy Input | High temperatures, prolonged reaction times. mdpi.com | Microwave irradiation, visible light (photocatalysis), lower temperatures. mdpi.com |

| Byproducts | Significant waste generation. nih.gov | High atom economy, minimal byproducts (e.g., water). acs.org |

| Selectivity | Can suffer from poor regioselectivity, yielding mixtures of isomers. nih.gov | Often provides higher chemo- and regioselectivity under milder conditions. ijpsjournal.comrsc.org |

Future efforts should focus on designing a one-pot synthesis of 1-Methyl-8-nitroquinolin-2(1H)-one from simple, readily available starting materials, embodying the core principles of green chemistry.

Advanced Mechanistic Elucidation of Biological Actions at a Molecular Level

The biological activity of many nitroaromatic compounds is contingent upon the bioreduction of the nitro group. scielo.bracs.org This process is particularly relevant in the context of antiparasitic and anticancer agents, where hypoxic conditions or specific enzymes in the target organism activate the compound. nih.govnih.gov For the 8-nitroquinolin-2(1H)-one scaffold, research has demonstrated that its antiprotozoal activity against Leishmania and Trypanosoma is dependent on its electrochemical potential and activation by Type 1 nitroreductases (NTRs). nih.gov

Future research must delve deeper into the specific molecular events following this bioactivation. A primary objective is to identify the precise NTR isozymes responsible for reducing 1-Methyl-8-nitroquinolin-2(1H)-one. Once reduced, the nitro group typically forms highly reactive nitroso and hydroxylamine (B1172632) intermediates. scielo.br A critical unanswered question is the identity of the downstream cellular macromolecules that these reactive species target. It is hypothesized that they may form covalent adducts with DNA or essential proteins, leading to cytotoxicity. nih.gov

Advanced techniques such as chemical proteomics, using the parent compound as a probe, could be employed to isolate and identify these protein targets. Understanding the molecular mechanism at this level is crucial for explaining its biological effects and for anticipating potential resistance mechanisms.

Rational Design of Derivatives with Tuned Reactivity and Selectivity

Studies on related 8-nitroquinolin-2(1H)-ones have already successfully used computational chemistry to design derivatives with specific redox potentials to maximize antileishmanial activity. nih.gov This work can be expanded significantly. The introduction of electron-donating or electron-withdrawing groups at positions 3, 4, 5, 6, and 7 could systematically modulate the ease of nitro-group reduction, thereby tuning the compound's activation profile. For instance, steric hindrance, such as that observed in 1-methyl-3,6,8-trinitro-2-quinolone, can distort the quinolone framework and enhance its reactivity in a predictable manner. nih.gov

The following table outlines potential avenues for rational drug design based on this scaffold.

Table 2: Proposed Substitutions for Rational Design of Derivatives

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity/Selectivity | Rationale |

|---|---|---|---|

| C3 / C4 | Small alkyl or aryl groups | Modulate steric access to the nitro group; alter lipophilicity. | Can influence binding to target enzymes and cellular uptake. mdpi.com |

| C5 / C7 | Electron-withdrawing groups (e.g., -F, -CF₃) | Increase the redox potential, facilitating easier bio-reduction. | Enhances activation by nitroreductases. nih.gov |

| C5 / C7 | Electron-donating groups (e.g., -OCH₃, -NH₂) | Decrease the redox potential, making bio-reduction more difficult. | Allows for fine-tuning to achieve selectivity for specific NTRs. |

| C6 | Halogens (e.g., -Cl, -Br) | Provide a handle for further functionalization via cross-coupling reactions. | Enables the synthesis of more complex derivatives with diverse properties. acs.org |

| N1-methyl group | Larger alkyl or functionalized chains | Alter solubility, membrane permeability, and steric profile near the 8-position. | Can impact pharmacokinetic properties and interaction with biological targets. mdpi.com |

This systematic approach will enable the creation of a library of compounds with a spectrum of electrochemical and physical properties, facilitating the identification of candidates with improved potency and selectivity.

Integration of Multi-Omics Data in Chemical Biology Studies

To gain a holistic understanding of the cellular impact of 1-Methyl-8-nitroquinolin-2(1H)-one, future studies should leverage the power of multi-omics. nih.gov Technologies such as proteomics, metabolomics, and transcriptomics allow for a system-wide view of how a cell responds to a chemical perturbation. nih.govbiorxiv.org

A proposed research trajectory would involve treating target cells (e.g., parasites or cancer cell lines) with the compound and subsequently analyzing the global changes in proteins and metabolites. A sequential extraction protocol from a single sample can yield both the metabolite and protein fractions for analysis by high-resolution mass spectrometry. biorxiv.orgbiorxiv.org

This integrative approach can reveal which metabolic and signaling pathways are most significantly affected by the drug. biorxiv.org For example, it could confirm whether the compound induces markers of oxidative stress or DNA damage, and identify novel pathways involved in its mechanism of action or resistance. Such data-rich approaches are invaluable for generating new hypotheses, identifying biomarkers of drug response, and providing a comprehensive picture of the compound's biological activity that extends beyond a single target. nih.govnih.gov

Exploration of New Chemical Transformations and Applications

The existing functionalities on the 1-Methyl-8-nitroquinolin-2(1H)-one scaffold provide opportunities for novel chemical transformations. The nitro group is a particularly versatile functional group; its reduction to an amine opens up a wealth of subsequent chemical modifications. nih.govnih.gov This 8-amino derivative could serve as a precursor for the synthesis of new heterocyclic systems or for conjugation to other molecules.

Furthermore, the reactivity of the quinolinone ring itself warrants exploration. While less reactive than more heavily substituted analogues, it is conceivable that under specific catalytic conditions, the aromatic system could participate in C-H activation or cycloaddition reactions, leading to entirely new molecular architectures. nih.gov

The inherent properties of the molecule suggest new applications. The dependence of its activity on nitroreductases makes it an ideal candidate for development as a hypoxia-activated prodrug for cancer therapy, as tumor microenvironments are often oxygen-deficient and express high levels of NTRs. acs.org Additionally, the quinolinone nucleus is known to possess metal-chelating properties, an avenue that could be explored for applications in medicinal or materials science. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-8-nitroquinolin-2(1H)-one and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Starting with 8-methylquinolin-2(1H)-one, nitration can introduce the nitro group at position 7. This requires careful control of reaction conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration or side reactions .

- Condensation reactions : Derivatives like fluoro-substituted amides (e.g., compound 6a in ) are synthesized by reacting intermediates with acyl chlorides or amines under reflux in ethanol. Characterization via IR, NMR, and MS ensures structural fidelity .

Q. How are quinolinone derivatives characterized to confirm their structural identity?

Key techniques include:

- Spectroscopy :

- IR : Identifies carbonyl (C=O) stretches (~1660 cm⁻¹) and nitro (NO₂) groups (~1520–1350 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.5 ppm, aromatic protons at δ ~7–8 ppm) and carbon backbone .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 303 for nitro-substituted derivatives ).

Q. What in vitro assays are used to screen antimicrobial activity of 1-Methyl-8-nitroquinolin-2(1H)-one derivatives?

The twofold serial dilution method is standard:

- Compounds are tested against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi.

- Minimum inhibitory concentration (MIC) values (e.g., 16–32 µg/mL) indicate potency, with streptomycin as a positive control .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 1-Methyl-8-nitroquinolin-2(1H)-one?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluoro, nitro) at position 8 increases antimicrobial activity by enhancing electrophilicity. For example, fluoro-substituted amides (compound 6a) show MIC values 2–4× lower than parent compounds .

- Hybrid molecules : Coupling quinolinone cores with diazepine or triazole moieties (e.g., compound 23 in ) improves solubility and target binding via hydrogen bonding .

Q. How should researchers resolve contradictions between in vitro activity and cytotoxicity data?

- MTT assay integration : Use the MTT assay (e.g., ) to quantify cell viability. If a derivative shows low MIC but high cytotoxicity (e.g., IC₅₀ < 50 µM), adjust substituents (e.g., replace nitro with hydroxyl groups) to reduce toxicity while retaining activity .

- Selectivity index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (pathogens). Aim for SI >10 to prioritize candidates .

Q. What strategies optimize reaction yields for 1-Methyl-8-nitroquinolin-2(1H)-one synthesis?

- Catalyst screening : Test heterogeneous catalysts (e.g., cobalt nitride ) under solvent-free conditions. For example, optimizing catalyst loading (5–10 mol%) can increase yields from 60% to >85% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nitro group incorporation but may require post-reaction purification to remove residues .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Purification : Chromatography becomes impractical; switch to recrystallization (e.g., DMF/ethanol mixtures ).

- Nitro group stability : Monitor thermal decomposition during vacuum distillation. Use low-temperature (<80°C) drying to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.